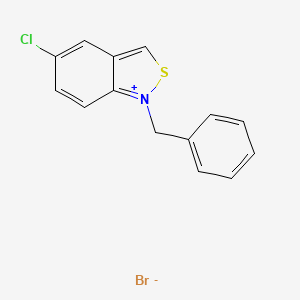
1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of a benzyl group, a chlorine atom, and a bromide ion, making it unique in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide typically involves the condensation of 2-aminothiophenol with benzyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Aminothiophenol+Benzyl Chloride→1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Addition Reactions: The benzyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Applications De Recherche Scientifique
1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,3-Benzothiazole: A parent compound with a similar structure but lacking the benzyl and chlorine substituents.
2-Mercaptobenzothiazole: A derivative with a thiol group, commonly used in the rubber industry.
Benzisothiazolinone: An isothiazole derivative with antimicrobial properties.
Uniqueness: 1-Benzyl-5-chloro-2,1-benzothiazol-1-ium bromide is unique due to the presence of the benzyl and chlorine substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
50609-28-4 |
|---|---|
Formule moléculaire |
C14H11BrClNS |
Poids moléculaire |
340.7 g/mol |
Nom IUPAC |
1-benzyl-5-chloro-2,1-benzothiazol-1-ium;bromide |
InChI |
InChI=1S/C14H11ClNS.BrH/c15-13-6-7-14-12(8-13)10-17-16(14)9-11-4-2-1-3-5-11;/h1-8,10H,9H2;1H/q+1;/p-1 |
Clé InChI |
UGNJAEWCRDPOKN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=C3C=CC(=CC3=CS2)Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



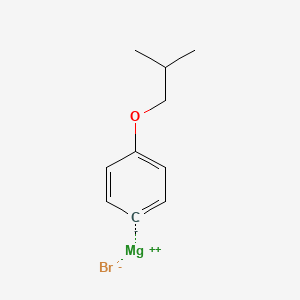
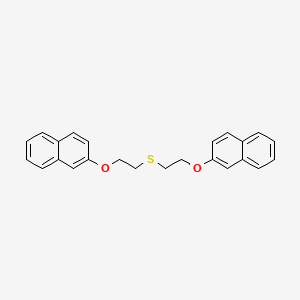
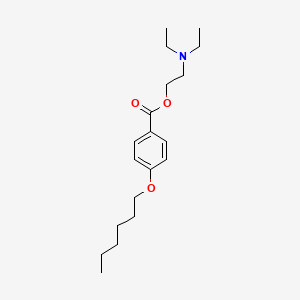
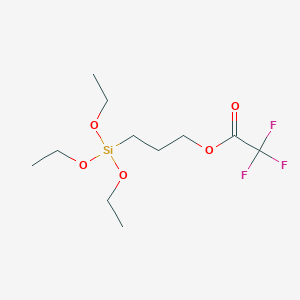
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
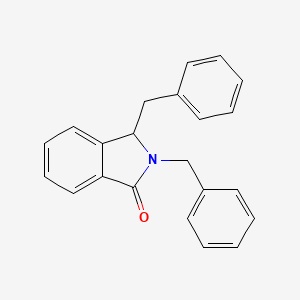

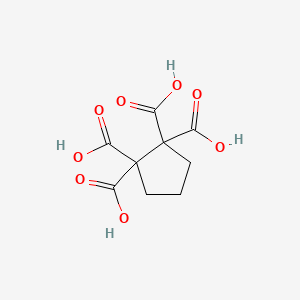
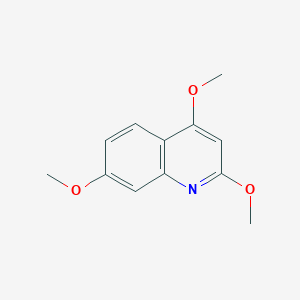
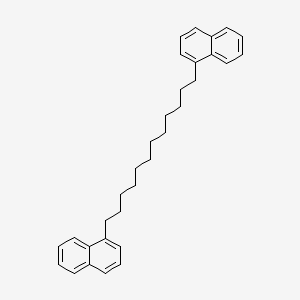

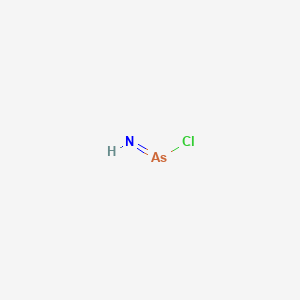
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
